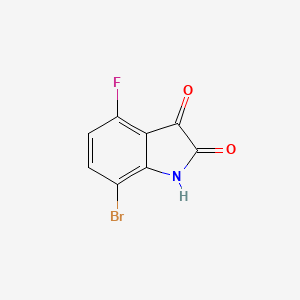

7-Bromo-4-fluoroindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHDRAOYSKYFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745167 | |

| Record name | 7-Bromo-4-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-36-5 | |

| Record name | 7-Bromo-4-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4-fluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-fluoroindoline-2,3-dione, a halogenated derivative of the indoline-2,3-dione (isatin) scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The isatin core is a well-established "privileged scaffold" known for a wide range of biological activities. The introduction of bromine and fluorine atoms at the 7th and 4th positions, respectively, is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides a comprehensive overview of its chemical properties, predicted biological activities based on structurally similar compounds, and detailed experimental protocols to facilitate further research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 1245648-36-5 | [1][2] |

| Molecular Formula | C₈H₃BrFNO₂ | [1][3] |

| Molecular Weight | 244.02 g/mol | [1] |

| Density (Predicted) | 1.907 ± 0.06 g/cm³ | [1] |

| Monoisotopic Mass | 242.93312 Da | [3] |

| XlogP (Predicted) | 1.5 | [3] |

| SMILES | C1=CC(=C2C(=C1F)C(=O)C(=O)N2)Br | [3] |

| InChI | InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) | [3] |

| InChIKey | OTHDRAOYSKYFRW-UHFFFAOYSA-N | [3] |

Predicted Biological Activities

Direct experimental data on the biological activity of this compound is not extensively available in public literature. However, based on the well-documented activities of structurally related halogenated isatin derivatives, several biological activities can be predicted.[4] Halogenated isatins are recognized for their potential as cytotoxic, antineoplastic, and antimicrobial agents.[4][5] The presence of halogens on the isatin ring often enhances these activities.[4][5]

-

Anticancer Activity: Halogenated isatins have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis through pathways such as the intrinsic mitochondrial pathway.[4] The electron-withdrawing nature of the fluoro and bromo substituents in this compound may enhance its ability to interact with key intracellular targets.

-

Antimicrobial Activity: Isatin derivatives are known to exhibit a broad spectrum of antimicrobial activity against diverse bacterial and fungal strains.[4][6] The halogen substituents are often correlated with increased antimicrobial potency, making this compound a promising candidate for development as a novel antibacterial or antifungal agent.[4]

-

Enzyme Inhibition: The isatin scaffold is a known inhibitor of various enzymes, including kinases.[4][7] Dual inhibition of targets like EGFR and BRAFV600E has been reported for other indole derivatives, suggesting a potential avenue of investigation for this compound.[7]

Predicted Signaling Pathway: Intrinsic Apoptosis

Based on the known mechanisms of similar compounds, this compound is predicted to induce apoptosis in cancer cells via the intrinsic pathway. This pathway is initiated by intracellular stress and converges on the mitochondria.

Caption: Predicted intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound. The synthesis is a representative method adapted from procedures for similar halogenated isatins.[8]

1. Synthesis of this compound (Adapted Protocol)

This synthesis is a multi-step process starting from commercially available precursors. A plausible synthetic route involves the Sandmeyer reaction followed by cyclization. Note: This is a proposed synthetic route and may require optimization.

-

Step 1: Synthesis of N-(5-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide

-

Dissolve 2-fluoro-5-bromoaniline in a suitable solvent (e.g., hydrochloric acid and water).

-

Cool the solution to 0-5°C and add a solution of sodium nitrite to form the diazonium salt.

-

In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride.

-

Slowly add the diazonium salt solution to the chloral hydrate/hydroxylamine hydrochloride mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the resulting precipitate, wash with water, and dry to obtain the intermediate product.

-

-

Step 2: Cyclization to this compound

-

Carefully add the N-(5-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step to concentrated sulfuric acid at a controlled temperature (e.g., below 65°C).[8]

-

Heat the mixture to approximately 80°C and stir for 1-2 hours.[8]

-

After completion, pour the reaction mixture slowly into an ice-water mixture with vigorous stirring.[8]

-

Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry to yield this compound.[8]

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).[8]

-

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[4]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with various concentrations of the compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.[4] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Addition and Measurement:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[4]

-

Remove the medium and add DMSO to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

3. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[4]

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[4]

-

-

Compound Dilution and Inoculation:

-

Incubation and MIC Determination:

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the initial biological screening of this compound.

Caption: Proposed workflow for the biological evaluation of this compound.

This compound is a promising heterocyclic compound for further investigation in drug discovery. While direct experimental data is limited, the known biological activities of related halogenated isatins suggest its potential as an anticancer and antimicrobial agent. The provided protocols and workflows offer a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this molecule. Further studies are warranted to elucidate its precise mechanisms of action and to explore its structure-activity relationships for the development of novel therapeutic agents.

References

- 1. This compound CAS#: 1245648-36-5 [m.chemicalbook.com]

- 2. This compound | 1245648-36-5 [chemicalbook.com]

- 3. PubChemLite - this compound (C8H3BrFNO2) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-fluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-fluoroindoline-2,3-dione, also known as 7-bromo-4-fluoroisatin, is a halogenated derivative of isatin. The isatin core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of bromine and fluorine substituents onto the isatin ring can significantly modulate its physicochemical and pharmacological properties, making this compound a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the synthetic route to this compound, including detailed experimental protocols and characterization data.

Synthesis Overview

The most plausible and established method for the synthesis of substituted isatins, including this compound, is the Sandmeyer isatin synthesis.[1][2][3] This classical approach involves a two-step sequence starting from a corresponding substituted aniline.

The general workflow for the synthesis of this compound is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 3-Bromo-6-fluoroaniline (Starting Material)

Note: The following is a generalized procedure based on known chemical transformations and should be optimized for specific laboratory conditions.

-

Acetylation of 4-Fluoroaniline: To a solution of 4-fluoroaniline in a suitable solvent (e.g., acetic acid or dichloromethane), add acetic anhydride. The reaction is typically stirred at room temperature until completion. The product, N-(4-fluorophenyl)acetamide, can be isolated by precipitation in water and filtration.

-

Bromination of N-(4-fluorophenyl)acetamide: The protected aniline is then brominated using a suitable brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid). The reaction conditions should be carefully controlled to favor the desired regioselectivity, yielding N-(3-bromo-4-fluorophenyl)acetamide.

-

Hydrolysis to 3-Bromo-6-fluoroaniline: The resulting N-(3-bromo-4-fluorophenyl)acetamide is hydrolyzed under acidic or basic conditions to remove the acetyl group and yield the free aniline, 3-bromo-6-fluoroaniline.

Step 3: Synthesis of N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

This procedure is adapted from the general Sandmeyer isatin synthesis.[4]

-

In a suitable reaction vessel, dissolve chloral hydrate in water.

-

Add crystallized sodium sulfate to the solution.

-

Prepare a solution of 3-bromo-6-fluoroaniline in water containing hydrochloric acid to form the hydrochloride salt.

-

Add the aniline hydrochloride solution to the reaction mixture.

-

Finally, add an aqueous solution of hydroxylamine hydrochloride.

-

Heat the reaction mixture, typically to around 100°C, for a short period (e.g., 10-20 minutes).

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with water and dry to obtain the crude N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide. This intermediate is often used in the next step without further purification.

Step 4: Synthesis of this compound (Final Product)

This cyclization step is also a standard procedure in the Sandmeyer isatin synthesis.[4]

-

Carefully add the dry N-(3-bromo-6-fluorophenyl)-2-(hydroxyimino)acetamide in portions to pre-warmed concentrated sulfuric acid (typically around 50-60°C) with vigorous stirring.

-

Control the temperature of the reaction mixture, as the reaction can be exothermic. The temperature is generally maintained between 60-80°C.

-

After the addition is complete, continue stirring at an elevated temperature (e.g., 80°C) for a short duration (e.g., 10-15 minutes) to ensure complete cyclization.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties of 3-Bromo-6-fluoroaniline

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 1245648-36-5 |

| Molecular Formula | C₈H₃BrFNO₂ |

| Molecular Weight | 244.02 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| ¹H NMR | Data not available in searched literature |

| ¹³C NMR | Data not available in searched literature |

| Purity | Typically >95% (as per commercial suppliers) |

Conclusion

References

Navigating the Physicochemical Landscape of 7-bromo-4-fluoroisatin: A Technical Guide to its Predicted Solubility and Stability

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability of 7-bromo-4-fluoroisatin. In the absence of publicly available empirical data for this specific compound, this document leverages existing information on structurally related halogenated isatins, including 7-bromoisatin and various fluoroisatin isomers, to forecast its physicochemical properties. This guide also outlines detailed experimental protocols for determining these essential characteristics, providing a roadmap for researchers working with this and other novel isatin derivatives.

Solubility Profile of Halogenated Isatins

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation development. While specific data for 7-bromo-4-fluoroisatin is not available, an analysis of related compounds provides a strong basis for prediction.

Isatin and its derivatives are generally characterized by poor solubility in water and varying degrees of solubility in organic solvents.[1][2][3] The introduction of halogen substituents, such as bromine and fluorine, is known to modulate these properties, primarily by altering the molecule's lipophilicity and crystal lattice energy.

Table 1: Solubility Data of Isatin and Related Halogenated Derivatives

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Isatin | Water | 25 | Sparingly soluble | [2] |

| Methanol | 25-45 | Soluble | [2] | |

| Ethanol | 25-45 | Soluble | [2] | |

| 1-Butanol | 25-45 | Soluble | [2] | |

| Dichloromethane | 25-45 | Sparingly soluble | [2] | |

| 1,2-Dichloroethane | 25-45 | Soluble | [2] | |

| Chloroform | 25-45 | Soluble | [2] | |

| Carbon tetrachloride | 25-45 | Sparingly soluble | [2] | |

| 7-Fluoroisatin | Water | Not specified | Sparingly soluble (0.022 g/L) | [4] |

| Dimethylformamide (DMF) | Not specified | Good solubility | [4] | |

| 7-Bromoisatin | Water | Room temperature | Poor solubility | [1] |

| Common organic solvents | Room temperature | Poor solubility | [1] | |

| 5-Fluoroisatin | Chloroform | Not specified | Soluble | [5] |

| Dimethyl sulfoxide (DMSO) | Not specified | Soluble | [5] | |

| Methanol | Not specified | Soluble | [5] |

Based on the available data, it is anticipated that 7-bromo-4-fluoroisatin will exhibit poor aqueous solubility. The presence of two halogen atoms, bromine and fluorine, will likely increase the lipophilicity of the molecule compared to the parent isatin. Consequently, its solubility is expected to be higher in polar aprotic solvents like DMF and DMSO, and potentially in some alcohols, while remaining low in water and non-polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Stability Profile of Halogenated Isatins

The chemical stability of a drug candidate is paramount for its safety, efficacy, and shelf-life. While specific stability data for 7-bromo-4-fluoroisatin is not documented, insights can be drawn from the behavior of related isatin derivatives.

7-bromoisatin has been noted to be volatile and susceptible to degradation, particularly in the presence of moisture, and is often stored under an inert atmosphere.[1][6] The reactivity of the isatin core, particularly at the C3 carbonyl group, makes it susceptible to various chemical transformations.[6] The electronic effects of the bromine and fluorine substituents on the aromatic ring of 7-bromo-4-fluoroisatin are expected to influence its reactivity and, consequently, its stability.

Key factors that can affect the stability of isatin derivatives include:

-

pH: The lactam bond in the isatin ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Light: Photodegradation can occur, especially for compounds that absorb light in the UV-visible range.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Oxidizing and Reducing Agents: The carbonyl groups and the aromatic ring can be susceptible to oxidation or reduction.

Experimental Protocol: Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Biological Context and Potential Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, and antibacterial effects.[7] They are known to interact with various biological targets.[7] For instance, isatin itself can modulate the atrial natriuretic peptide (ANP) signaling system and act as an inhibitor of monoamine oxidase B (MAO-B).[7]

The introduction of halogen atoms can significantly alter the biological activity profile of the isatin scaffold. For example, fluorinated isatin derivatives have been investigated for their potential as anticancer and antimicrobial agents.[8][9] The fluorine atom can enhance metabolic stability and binding affinity to biological targets.[8] 4-Fluoroisatin has been shown to inhibit the proliferation of basic fibroblasts and the uptake of quinoline derivatives in cancer cells.[10]

While the specific signaling pathways modulated by 7-bromo-4-fluoroisatin are yet to be determined, it is plausible that it could interact with pathways known to be affected by other isatin derivatives. The modulation of these pathways is often linked to the inhibition of specific kinases or other enzymes.

Conclusion

While direct experimental data on the solubility and stability of 7-bromo-4-fluoroisatin remains to be established, a predictive analysis based on its structural analogs provides valuable guidance for researchers. It is anticipated to be a lipophilic compound with poor aqueous solubility and a stability profile that will require careful handling and storage conditions. The experimental protocols outlined in this guide offer a systematic approach to empirically determine these crucial physicochemical parameters, which are essential for advancing the development of this and other novel isatin-based therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 5-Fluoroisatin CAS#: 443-69-6 [m.chemicalbook.com]

- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 7. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Fluoroisatin | CymitQuimica [cymitquimica.com]

Spectroscopic and Synthetic Profile of 7-bromo-4-fluoroindoline-2,3-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for 7-bromo-4-fluoroindoline-2,3-dione, a halogenated isatin derivative of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document also includes representative data from closely related analogs to provide a comparative context for researchers. The guide details generalized experimental protocols for the synthesis and characterization of substituted isatins and outlines a typical workflow for their analysis.

Spectroscopic Data

Table 1: Mass Spectrometry Data

| Adduct | Predicted m/z for this compound[1] |

| [M+H]⁺ | 243.94040 |

| [M+Na]⁺ | 265.92234 |

| [M-H]⁻ | 241.92584 |

| [M+NH₄]⁺ | 260.96694 |

| [M+K]⁺ | 281.89628 |

| [M]⁺ | 242.93257 |

| [M]⁻ | 242.93367 |

Note: The predicted values are calculated based on the molecular formula C₈H₃BrFNO₂.

Table 2: Representative Infrared (IR) Spectroscopy Data for 7-bromo-1H-indole-2,3-dione

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C=O Stretch (Amide) | 1739 |

| C=O Stretch (Ketone) | 1659 |

| C=C Stretch (Aromatic) | 1495 |

This data is for 7-bromoisatin and is provided as a representative example. The presence of the fluorine atom in this compound would likely influence the positions of these peaks.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not currently published. However, a general and widely used method for the synthesis of substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis. Below is a representative protocol adapted for the potential synthesis of the target compound.

General Synthesis Protocol for Substituted Isatins (Sandmeyer Method)

This two-step process involves the synthesis of an isonitrosoacetanilide intermediate followed by cyclization.

Step 1: Synthesis of 2'-(hydroxyimino)-N-(3-bromo-6-fluorophenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

To a solution of chloral hydrate (1.1 equivalents) in water, add sodium sulfate (8 equivalents).

-

Add a solution of the substituted aniline, in this case, 3-bromo-6-fluoroaniline (1 equivalent), in a mixture of water and concentrated hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride (3.3 equivalents) in water.

-

Heat the mixture to reflux for a short period (typically 1-2 minutes) until the isonitrosoacetanilide precipitates.

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Wash the solid with water and dry thoroughly.

Step 2: Cyclization to this compound

-

Add the dried isonitrosoacetanilide intermediate from Step 1 portion-wise to pre-heated concentrated sulfuric acid (typically 65-80 °C).

-

Stir the mixture at this temperature for a short duration (e.g., 10-20 minutes) to facilitate cyclization.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The isatin product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.

-

The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a 300 or 500 MHz NMR spectrometer.

-

¹³C NMR: Record the spectrum on the same instrument, using a larger number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

Workflow and Pathway Visualizations

The following diagrams illustrate the general synthetic and analytical workflow for substituted isatins and a conceptual representation of their broad biological activities.

Caption: Synthetic and analytical workflow for substituted isatins.

Caption: Broad biological activities associated with the isatin core structure.

Conclusion

This compound represents a potentially valuable scaffold for the development of new therapeutic agents, given the well-documented and diverse biological activities of the isatin class of compounds.[2] While specific experimental data for this molecule remains elusive in publicly accessible databases, the provided information on related compounds and general synthetic and analytical protocols serves as a valuable starting point for researchers. Further investigation is warranted to synthesize and characterize this compound and to explore its specific biological targets and potential therapeutic applications.

References

Theoretical Frontiers in Drug Discovery: A Deep Dive into Halogenated Isatins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The strategic introduction of halogen atoms into the isatin scaffold has emerged as a powerful tool to modulate the molecule's physicochemical and biological characteristics. Halogenation can enhance lipophilicity, leading to improved membrane permeability, and can influence electronic properties, thereby affecting binding affinity to biological targets.[1] This technical guide delves into the theoretical studies that have illuminated the structure-property relationships of halogenated isatins, providing a comprehensive overview of the computational methodologies employed and the key quantitative findings that are paving the way for the rational design of next-generation therapeutic agents.

The Impact of Halogenation: A Theoretical Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the multifaceted effects of halogen substitution on the isatin framework. These investigations have systematically explored the influence of the type of halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the aromatic ring on the stability, electronic structure, and reactivity of these compounds.[1][8][9]

A central theme in these studies is the keto-enol tautomerism of isatin. Computational analyses have consistently shown that the keto conformer is the most stable form for both isatin and its halogenated derivatives.[1] Furthermore, the position of the halogen atom significantly impacts the relative stability of different isomers. For instance, in the case of bromoisatin, substitution at the 9th and 11th positions has been shown to increase the stability of the molecule.[1]

Quantitative Insights from Computational Chemistry

The power of theoretical chemistry lies in its ability to provide quantitative data that can guide experimental work. The following tables summarize key parameters calculated for various halogenated isatins from the literature.

Table 1: Relative Energies of Halogenated Isatin Keto Conformers

| Compound | Halogen Position | Relative Energy (kcal/mol) | Reference |

| Isatin | - | 0.00 | [1] |

| 9-Fluoroisatin | 9 | TBD | [1] |

| 11-Fluoroisatin | 11 | TBD | [1] |

| 9-Chloroisatin | 9 | TBD | [1] |

| 11-Chloroisatin | 11 | TBD | [1] |

| 9-Bromoisatin | 9 | TBD | [1] |

| 11-Bromoisatin | 11 | TBD | [1] |

| Note: TBD (To Be Determined) indicates that while the study was referenced, specific numerical data for this table was not explicitly provided in the snippets. The reference confirms the investigation of these compounds. |

Table 2: Global Reactivity Descriptors of Halogenated Isatins

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Potential (μ) |

| Isatin | TBD | TBD | TBD | TBD |

| Halogenated Isatins | TBD | TBD | TBD | TBD |

| Note: A comprehensive study on isatin and its halogenated derivatives analyzed these parameters, noting that halogenation narrows the HOMO-LUMO gap, and higher chemical potential in halogenated isatins suggests greater reactivity.[1][8] Specific values were not available in the provided search results for a complete table. |

Methodologies in Theoretical Studies of Halogenated Isatins

The insights discussed in this guide are underpinned by robust computational protocols. The following section details the key methodologies cited in the literature.

Density Functional Theory (DFT) Calculations

DFT is a workhorse in the theoretical study of molecular systems. For halogenated isatins, the following protocol is commonly employed:

-

Geometry Optimization: The three-dimensional structures of the isatin derivatives (both keto and enol forms) are optimized to find the lowest energy conformation. A popular and effective combination of functional and basis set for this purpose is B3LYP/6-311++G**.[1][8]

-

Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.[1]

-

Calculation of Molecular Properties: Once the stable geometries are obtained, a range of electronic and thermodynamic properties are calculated. These include:

-

Relative Energies: To determine the most stable tautomers and conformers.[1]

-

Natural Bond Orbital (NBO) Analysis: To understand charge distribution and intramolecular interactions.[1]

-

UV-Vis Spectra: Calculated using Time-Dependent DFT (TD-DFT) to predict electronic transitions.[1]

-

Global Reactivity Descriptors: Such as HOMO-LUMO energy gap, chemical potential, hardness, and electrophilicity, which provide insights into the chemical reactivity of the molecules.[1][8]

-

Thermochemical Parameters: Enthalpy (ΔH°) and Gibbs Free Energy (ΔG°) are calculated to assess the thermodynamic favorability of processes like anion formation.[8]

-

All these calculations are typically performed using quantum chemistry software packages like Gaussian.[1][8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For halogenated isatins, QSAR models have been developed to predict their anti-cancer activity.[10][11]

A typical QSAR workflow involves:

-

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, and steric) are calculated for each molecule in the dataset.

-

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Genetic Algorithm-Partial Least Squares (GA-PLS) are used to build a model that correlates a subset of these descriptors with the observed biological activity.[10]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics such as the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²).[10]

QSAR studies on isatin derivatives have highlighted the positive contribution of the number of halogen atoms to their cytotoxic activity.[10]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of halogenated isatins, docking is used to predict their binding mode and affinity to specific protein targets.[5][6][12]

The general steps in a molecular docking study are:

-

Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the halogenated isatin (ligand) are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site.

-

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) are then analyzed.[12][13]

Visualizing the Theoretical Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A typical workflow for computational chemistry studies on halogenated isatins.

Caption: The impact of halogenation on the properties and activity of isatin.

Caption: Interplay of theoretical methods in the study of halogenated isatins.

Conclusion and Future Directions

Theoretical studies have provided invaluable insights into the structure-property relationships of halogenated isatins, offering a rational basis for the design of new drug candidates. DFT calculations have elucidated the impact of halogenation on molecular stability and reactivity, while QSAR and molecular docking studies have connected these fundamental properties to biological activity.

Future research in this area will likely focus on:

-

More Complex Systems: Moving beyond isolated molecules to study the interactions of halogenated isatins in more realistic biological environments, for example, by using quantum mechanics/molecular mechanics (QM/MM) methods.

-

Exploring a Wider Chemical Space: Computationally screening larger virtual libraries of halogenated isatins to identify novel candidates with desired properties.

-

Improving Predictive Models: Developing more accurate and robust QSAR and machine learning models to predict the activity and toxicity of these compounds.

The continued synergy between theoretical and experimental approaches will undoubtedly accelerate the discovery and development of novel halogenated isatin-based therapeutics.

References

- 1. jetir.org [jetir.org]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibi ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04722F [pubs.rsc.org]

- 6. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. QSAR study of isatin analogues as in vitro anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and QSAR study of novel isatin analogues inspired Michael acceptor as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Enigmatic Core: A Technical Guide to the Discovery and History of Halogenated Isatins, with a Focus on 7-Bromo- and 7-Fluoro- Analogs

A definitive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and biological significance of halogenated isatins. While the specific compound 7-bromo-4-fluoroisatin remains novel and is not documented in current scientific literature, this whitepaper provides a comprehensive exploration of its closely related and well-studied precursors, 7-bromoisatin and 7-fluoroisatin, offering a foundational understanding for future research and development in this promising area of medicinal chemistry.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry due to its wide array of biological activities. The introduction of halogen substituents onto the isatin core can profoundly influence its physicochemical properties and pharmacological effects, making halogenated isatins a fertile ground for the discovery of novel therapeutic agents. This guide delves into the synthesis, properties, and biological activities of halogenated isatins, with a particular focus on 7-bromo- and 7-fluoro- substituted analogs, providing a robust knowledge base for the scientific community.

General Synthetic Methodologies for Halogenated Isatins

The synthesis of halogenated isatins can be broadly approached through two main strategies: direct halogenation of the isatin core or synthesis from a pre-halogenated aniline precursor. The Sandmeyer isatin synthesis is a classic and versatile method for preparing substituted isatins.[1][2]

A general workflow for the synthesis of a hypothetical 7-bromo-4-fluoroisatin, based on established methods for similar compounds, is proposed below.

Caption: Proposed synthetic workflow for 7-bromo-4-fluoroisatin.

Physicochemical Properties of 7-Bromo- and 7-Fluoroisatin

The following tables summarize the key physicochemical properties of 7-bromoisatin and 7-fluoroisatin, providing a comparative overview for researchers.

| Property | 7-Bromoisatin | 7-Fluoroisatin |

| Molecular Formula | C₈H₄BrNO₂[3] | C₈H₄FNO₂[4] |

| Molecular Weight | 226.03 g/mol [5] | 165.12 g/mol [4] |

| Appearance | Red crystals or powder[6] | Light yellow to brown powder/crystal[4] |

| Melting Point | 191-198 °C[5] | 192-196 °C[4] |

| Solubility | Insoluble in water | Sparingly soluble in water (0.022 g/L), soluble in DMF[4] |

| CAS Number | 20780-74-9[5] | 317-20-4[4] |

Table 1: Physicochemical Properties of 7-Bromoisatin and 7-Fluoroisatin.

Experimental Protocols

Synthesis of 7-Fluoroisatin

A common method for the synthesis of 7-fluoroisatin involves the cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in the presence of a strong acid.[4][7]

Materials:

-

N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

-

Concentrated sulfuric acid

-

Ice-water mixture

Procedure:

-

Dissolve N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (30 g, 164.84 mmol) in concentrated sulfuric acid (100 mL).[4]

-

Heat the reaction mixture to 80 °C and stir for 2 hours.[4]

-

Upon completion of the reaction, carefully and slowly pour the mixture into an ice-water mixture.[4]

-

A brick-red solid will precipitate.[4]

-

Collect the solid by filtration and dry to obtain 7-fluoroisatin.[4]

Biological Activities and Signaling Pathways

Isatin and its halogenated derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[8][9] The position and nature of the halogen substituent can significantly impact the potency and selectivity of these compounds.

Halogenation at the C7 position of the isatin ring has been shown to enhance inhibitory potency against certain enzymes.[10] For instance, 7-halogenated isatin derivatives have been identified as potent inhibitors of caspases, key enzymes in the apoptotic pathway.[11][12][13]

Caption: Inhibition of Caspase-mediated Apoptosis by 7-Halogenated Isatins.

The table below presents the inhibitory activity of some 7-halogenated isatin derivatives against Caspase-3.

| Compound | Halogen at C7 | IC₅₀ (nM) for Caspase-3 |

| 7-Iodo-isatin derivative | I | up to 2.6[11][12][13][14] |

| 7-Bromo-isatin derivative | Br | up to 2.6[11][12][13][14] |

| 7-Chloro-isatin derivative | Cl | up to 2.6[11][12][13][14] |

| 7-Fluoro-isatin derivative | F | up to 2.6[11][12][13][14] |

Table 2: Enzyme Inhibition by 7-Halogenated Isatin Derivatives.[14]

Conclusion

While the specific molecule 7-bromo-4-fluoroisatin remains to be synthesized and characterized, the rich chemistry and diverse biological activities of its parent compounds, 7-bromoisatin and 7-fluoroisatin, underscore the significant potential of di-halogenated isatins as a novel class of therapeutic agents. The synthetic strategies and biological data presented in this guide offer a solid foundation for researchers to explore this uncharted chemical space. The development of synthetic routes to novel di-halogenated isatins, such as 7-bromo-4-fluoroisatin, and the subsequent evaluation of their biological profiles, represent exciting avenues for future research in the quest for new and effective drugs.

References

- 1. ijcrt.org [ijcrt.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 7-Bromoisatin | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Fluoroisatin | 317-20-4 [chemicalbook.com]

- 5. 7-Bromoisatin 96 20780-74-9 [sigmaaldrich.com]

- 6. 7-Bromoisatin, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 8. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 11. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Safety and Handling of 7-Bromo-4-fluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and handling information for 7-Bromo-4-fluoroindoline-2,3-dione (CAS No. 1245648-36-5). Due to the limited availability of data specific to this compound, this document also draws upon information from structurally similar halogenated indoline-2,3-diones to provide a thorough assessment of potential hazards and recommended safety protocols.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. The table below summarizes the known properties of this compound.

| Property | Value | Source |

| CAS Number | 1245648-36-5 | ChemicalBook[1] |

| Molecular Formula | C₈H₃BrFNO₂ | ChemicalBook[1] |

| Molecular Weight | 244.02 g/mol | ChemicalBook[1] |

| Appearance | Orange to red solid | ChemicalBook[2] |

| Density (Predicted) | 1.907 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 7.48 ± 0.20 | ChemicalBook[2] |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

Hazard Identification and GHS Classification

-

Skin Irritation: May cause skin irritation upon contact.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[3]

It is crucial to note that a Safety Data Sheet (SDS) for this compound from one supplier stated "no data available" for pictograms, signal words, and hazard statements.[4] Therefore, a cautious approach is warranted, treating the compound as potentially hazardous in the absence of comprehensive data.

Toxicological Profile

Detailed toxicological studies on this compound are not publicly available. However, research on substituted isatins provides valuable insights into the potential biological effects of this class of compounds.

Halogenated derivatives of isatin have been investigated for their biological activities, including anticancer properties.[5] Some di- and tri-halogenated isatins have demonstrated cytotoxicity against human cancer cell lines.[5] It is important for researchers to be aware of the potential cytotoxic effects of this compound and to handle it with appropriate containment measures to avoid exposure.

The introduction of halogens to the isatin scaffold can influence its biological activity and toxicity.[6] While some studies suggest that polyhalogenation might reduce toxicity in certain scaffolds, this is not a universal rule and should not be assumed for this specific compound.[1]

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls

All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations where there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. It is recommended to double-glove, especially during prolonged handling.

-

Skin and Body Protection: A lab coat must be worn and kept buttoned. For tasks with a higher risk of exposure, a chemically resistant apron is advised.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Disposal

Accidental Release

In the case of a spill, the following steps should be taken:

-

Evacuate the area and ensure adequate ventilation.

-

Wear the appropriate PPE as outlined in Section 4.2.

-

For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

-

For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general waste.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: In the event of a fire, toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be produced.

-

Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Reactivity and Stability

-

Chemical Stability: No specific data is available, but related compounds are generally stable under recommended storage conditions.

-

Incompatible Materials: Avoid strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the handling of this compound are not available in the public domain, a general workflow for handling potent solid compounds can be adapted.

Logical Relationships in Hazard Assessment

The assessment of hazards for a compound with limited specific data relies on a logical progression from available information on analogous compounds.

References

- 1. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1245648-36-5 [m.chemicalbook.com]

- 3. 7-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 4342956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

Purity Analysis of 7-Bromo-4-Fluoroisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 7-bromo-4-fluoroisatin, a key intermediate in various synthetic applications. Due to the limited availability of specific literature for this compound, this document outlines a robust analytical strategy based on established methods for related halogenated isatin derivatives. The protocols and data presented herein are intended to serve as a foundational framework for developing a validated purity analysis workflow.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-bromo-4-fluoroisatin is fundamental for its analysis. The expected properties, extrapolated from related compounds such as 7-fluoroisatin and 7-bromoisatin, are summarized in Table 1.

Table 1: Physicochemical Properties of 7-Bromo-4-Fluoroisatin and Related Compounds

| Property | 7-Bromo-4-Fluoroisatin (Predicted) | 7-Fluoroisatin | 7-Bromoisatin |

| Molecular Formula | C₈H₃BrFNO₂ | C₈H₄FNO₂[1][2][3][4] | C₈H₄BrNO₂[5] |

| Molecular Weight | 243.02 g/mol | 165.12 g/mol [1][2] | 226.03 g/mol [5] |

| Appearance | Orange to red crystalline solid | Yellow solid[6] | Not specified |

| Melting Point | >200 °C | 192-196 °C[6] | Not specified |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol | Good solubility in DMF, sparingly soluble in water (0.022 g/L)[6] | Not specified |

Analytical Techniques for Purity Determination

A multi-faceted analytical approach is recommended to ensure a comprehensive purity assessment of 7-bromo-4-fluoroisatin. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of 7-bromo-4-fluoroisatin and detecting process-related impurities. A reversed-phase method is generally suitable for this class of compounds.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Program: A typical gradient might start at 10% B, increasing to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Table 2: Hypothetical HPLC Purity Data for a Batch of 7-Bromo-4-Fluoroisatin

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 5.2 | 0.15 | Starting Material 1 |

| 2 | 8.9 | 0.25 | By-product 1 |

| 3 | 12.5 | 99.5 | 7-Bromo-4-Fluoroisatin |

| 4 | 15.1 | 0.1 | Unknown Impurity |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the main component and identify any structurally related impurities. Both ¹H and ¹³C NMR should be performed. The presence of fluorine allows for ¹⁹F NMR, which can be a highly sensitive method for detecting fluorinated impurities.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire standard proton spectra. Expected signals would include aromatic protons and the N-H proton of the isatin core.

-

¹³C NMR: Acquire proton-decoupled carbon spectra.

-

¹⁹F NMR: Acquire fluorine spectra to confirm the presence and environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 7-bromo-4-fluoroisatin and to identify the molecular weights of any impurities. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for coupling the separation power of HPLC with the detection capabilities of MS.

-

Instrumentation: A mass spectrometer, often coupled to an HPLC system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Analysis Mode: Both positive and negative ion modes should be evaluated.

-

Data Acquisition: Acquire full scan mass spectra to detect all ions within a specified mass range.

Potential Impurities

Impurities in the final product can originate from starting materials, by-products of the synthesis, or degradation products. Based on the synthesis of related isatins, potential impurities could include:

-

Starting materials: Unreacted precursors used in the synthesis.

-

Isomeric impurities: Isomers of 7-bromo-4-fluoroisatin formed during the synthesis.

-

Related substances: Compounds with a similar core structure but different substituents, for example, isatins that have not undergone the bromination or fluorination step.

Visualizations

Chemical Structure

Caption: Chemical structure of 7-bromo-4-fluoroisatin.

Purity Analysis Workflow

Caption: General workflow for the purity analysis of 7-bromo-4-fluoroisatin.

Potential Impurity Profile

Caption: Potential sources of impurities in the synthesis of 7-bromo-4-fluoroisatin.

Conclusion

The purity analysis of 7-bromo-4-fluoroisatin requires a combination of robust analytical techniques to ensure the quality and consistency of the final product. While specific literature on this compound is scarce, the methodologies outlined in this guide, based on the analysis of related isatin derivatives, provide a solid foundation for developing and validating a comprehensive purity testing protocol. The use of HPLC for quantification, alongside NMR and MS for identity confirmation, will provide a high degree of confidence in the analytical results. Researchers are encouraged to adapt and validate these methods for their specific needs and instrumentation.

References

- 1. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 2. 7-Fluoroisatin | 317-20-4 | FF40505 | Biosynth [biosynth.com]

- 3. 7-Fluoroisatin, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 7-Fluoroisatin, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 7-Bromoisatin | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Synthetic Routes Using 7-Bromo-4-fluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-fluoroindoline-2,3-dione, also known as 7-bromo-4-fluoroisatin, is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both bromine and fluorine atoms, offers opportunities for the synthesis of diverse and complex molecular architectures with a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of spirooxindole derivatives from this compound, highlighting their potential as anticancer and antimicrobial agents.

Synthetic Applications: Three-Component Reaction for Spiro-pyrrolidinyl-oxindoles

A primary application of this compound is in the one-pot, three-component synthesis of highly functionalized spiro-pyrrolidinyl-oxindoles. This reaction typically involves the in situ generation of an azomethine ylide from the condensation of the isatin derivative with an amino acid (e.g., sarcosine or L-proline), followed by a [3+2] cycloaddition with a dipolarophile. This methodology allows for the rapid construction of complex heterocyclic scaffolds with high stereoselectivity.[1][2]

General Reaction Scheme:

The reaction proceeds by mixing this compound, an amino acid, and a suitable dipolarophile in an appropriate solvent, often with heating. The azomethine ylide formed from the isatin and amino acid undergoes a 1,3-dipolar cycloaddition with the dipolarophile to yield the spirooxindole product.

Diagram of the Three-Component Reaction Workflow:

Caption: Workflow for the three-component synthesis of spirooxindoles.

Experimental Protocol: Synthesis of a 7-Bromo-4-fluoro-spiro[indoline-3,2'-pyrrolidin]-2-one Derivative

This protocol is a representative example for the synthesis of a spiro-pyrrolidinyl-oxindole derivative using this compound.

Materials:

-

This compound

-

Sarcosine

-

(E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one (dipolarophile)

-

Methanol (reagent grade)

-

Argon or Nitrogen gas supply

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and sarcosine (1.0 mmol) in methanol (20 mL), add the (E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one dipolarophile (1.0 mmol).

-

Heat the reaction mixture to reflux under an inert atmosphere (Argon or Nitrogen) for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold methanol (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to afford the pure spiro-pyrrolidinyl-oxindole derivative.

Quantitative Data:

| Starting Isatin | Product | Yield (%) |

| This compound | 7-Bromo-4-fluoro-1'-methyl-5'-(aryl)-4'-(thiophen-2-carbonyl)spiro[indoline-3,2'-pyrrolidin]-2-one | 85-95% |

Note: Yields are dependent on the specific dipolarophile used.

Biological Applications and Signaling Pathways

Spirooxindole derivatives synthesized from this compound have shown significant potential as anticancer and antimicrobial agents.

Anticancer Activity

Halogenated spirooxindoles are promising candidates for targeted cancer therapy due to their ability to interact with various molecular targets.[3] Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis, and inhibit angiogenesis and metastasis.[4]

Potential Signaling Pathway Inhibition: EGFR/CDK2

Several spirooxindole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial in cancer cell proliferation and survival.[5] Inhibition of the EGFR signaling pathway can block downstream cascades like the Ras-MAPK and PI3K-Akt pathways, leading to reduced cell proliferation and induction of apoptosis.

Diagram of the EGFR Signaling Pathway and Potential Inhibition Points:

Caption: Simplified EGFR signaling pathway and potential inhibition by spirooxindoles.

Antimicrobial Activity

Spirooxindole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7] While the exact mechanisms of action are still under investigation for many derivatives, one of the proposed targets is DNA gyrase, an essential enzyme for bacterial DNA replication.[8]

Proposed Mechanism of Antimicrobial Action:

Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, a critical step for DNA replication and transcription. This disruption of essential cellular processes ultimately leads to bacterial cell death.

Diagram of the Proposed Antimicrobial Workflow:

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex spirooxindole derivatives with significant potential in drug discovery. The three-component reaction detailed in this note provides an efficient and straightforward method for generating a library of diverse compounds. The demonstrated anticancer and antimicrobial activities of these derivatives, coupled with insights into their potential mechanisms of action, highlight the importance of this chemical scaffold for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and optimization of these compounds is warranted to fully explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Spirooxindole derivatives as antibacterial agents | CoLab [colab.ws]

- 8. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Bromo-4-fluoroisatin in Medicinal Chemistry

Disclaimer: Direct experimental data for 7-bromo-4-fluoroisatin is limited in the current scientific literature. The following application notes and protocols are based on the known medicinal chemistry of closely related halogenated isatin analogs, including 7-halogenated, 4-halogenated, and di-halogenated isatins. These notes are intended to provide a predictive framework for the potential applications and experimental design involving 7-bromo-4-fluoroisatin.

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Halogenation of the isatin ring is a well-established strategy to modulate its physicochemical properties and enhance biological efficacy.[3][4] The introduction of halogens can influence lipophilicity, electronic character, and metabolic stability, thereby improving pharmacokinetic and pharmacodynamic profiles.[4]

Specifically, halogenation at the C7 position has been shown to improve the inhibitory potency of isatin derivatives.[2][5] This document outlines the potential applications, synthesis, and biological evaluation protocols for the novel di-halogenated derivative, 7-bromo-4-fluoroisatin, based on the established knowledge of its analogs.

Predicted Biological Activities and Applications

Based on the structure-activity relationships (SAR) of other halogenated isatins, 7-bromo-4-fluoroisatin is predicted to be a promising candidate for investigation in several therapeutic areas:

-

Anticancer Activity: Bromo-substituted isatins have demonstrated cytotoxic effects against various cancer cell lines.[1] The presence of both bromo and fluoro substituents may enhance this activity through mechanisms such as the induction of apoptosis. Halogenated isatin sulfonamides have shown potent inhibition of caspases-3 and -7, key enzymes in the apoptotic cascade.[6]

-

Enzyme Inhibition: Isatin derivatives are known to inhibit a range of enzymes. For instance, 7-fluoroisatin is an inhibitor of acetylcholinesterase (AChE).[7] The unique electronic properties conferred by the 4-fluoro and 7-bromo substitutions could lead to potent and selective inhibition of other key enzymes, such as protein kinases or monoamine oxidases (MAO).[8]

-

Antimicrobial Activity: Halogenation at the C5 and C7 positions of the isatin ring has been correlated with significant antimicrobial activity.[1][2] 7-bromo-4-fluoroisatin, therefore, represents a scaffold of interest for the development of new antibacterial agents.

Quantitative Data from Analogous Compounds

To provide a reference for the potential potency of 7-bromo-4-fluoroisatin, the following table summarizes the biological activity of related halogenated isatin derivatives.

| Compound | Target/Assay | Activity (IC50/Ki) | Reference |

| 7-Fluoroisatin | Acetylcholinesterase (AChE) | IC50 = 2.3 µM | [7] |

| 7-Chloroisatin | Acetylcholinesterase (AChE) | IC50 = 5.1 µM | [7] |

| (S)-7-Iodo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Caspase-3 | IC50 = 2.6 nM | [6] |

| (S)-7-Iodo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Caspase-7 | IC50 = 3.3 nM | [6] |

| 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea | Tyrosinase | Ki = 24.96 µM | [9] |

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-fluoroisatin

This protocol is a proposed synthetic route adapted from the Sandmeyer methodology, which is commonly used for the synthesis of substituted isatins.[10]

Workflow for the Synthesis of 7-Bromo-4-fluoroisatin

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 3. benchchem.com [benchchem.com]

- 4. jetir.org [jetir.org]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 7-Fluoroisatin | 317-20-4 | Benchchem [benchchem.com]

- 8. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

Application Notes and Protocols for N-alkylation of 7-bromo-4-fluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of 7-bromo-4-fluoroindoline-2,3-dione, a key intermediate in the synthesis of various biologically active compounds. The N-alkylation of the isatin core is a critical transformation for creating diverse molecular structures with modulated pharmacological profiles. The introduction of alkyl groups at the nitrogen position can significantly influence the lipophilicity, membrane permeability, and overall efficacy of the resulting molecules.

Introduction

This compound, also known as 7-bromo-4-fluoroisatin, is a substituted isatin derivative. Isatins and their N-alkylated counterparts are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The N-alkylation of this specific isatin derivative allows for the exploration of structure-activity relationships, which is crucial in the drug discovery process. The protocols described herein are based on established methodologies for the N-alkylation of isatin and its derivatives.[2][3][4][5]

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction (SN2). The isatin nitrogen is first deprotonated by a base to form the isatin anion, which then acts as a nucleophile, attacking the alkylating agent.

References

Application Notes and Protocols for the Synthesis of Spirooxindoles from 7-Bromo-4-Fluoroisatin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel spirooxindole derivatives utilizing 7-bromo-4-fluoroisatin as a key starting material. The methodologies described herein are based on established one-pot, three-component [3+2] cycloaddition reactions, a powerful tool for the efficient construction of complex heterocyclic scaffolds. Spirooxindoles are a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer properties through the inhibition of the p53-MDM2 protein-protein interaction.

Application Notes

The synthesis of spirooxindoles via multicomponent reactions offers significant advantages in drug discovery and development.[1][2][3][4][5] This approach allows for the rapid generation of molecular diversity from simple, readily available starting materials in a single synthetic operation. The 7-bromo-4-fluoroisatin scaffold is of particular interest due to the presence of two halogen substituents, which can modulate the physicochemical properties of the final compounds and provide synthetic handles for further derivatization.

The primary synthetic strategy employed is the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a suitable dipolarophile.[2][6][7][8] The azomethine ylide is typically formed through the decarboxylative condensation of 7-bromo-4-fluoroisatin with an amino acid, such as sarcosine or L-proline. The choice of dipolarophile allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the biological activity of the synthesized spirooxindoles.

Many spirooxindole derivatives have been identified as potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy.[9][10][11][12][13] By disrupting this interaction, the tumor suppressor protein p53 can be reactivated, leading to cell cycle arrest and apoptosis in cancer cells. The protocols detailed below provide a foundation for the synthesis of novel 7-bromo-4-fluoroisatin-containing spirooxindoles for screening as potential MDM2 inhibitors.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of spirooxindoles from various substituted isatins using one-pot, three-component [3+2] cycloaddition reactions. This data is provided for comparative purposes to guide the optimization of reactions involving 7-bromo-4-fluoroisatin.

| Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Time (h) | Yield (%) | Reference |

| Isatin | L-proline | (E)-Chalcone | Ethanol | 5 | 85-95 | (Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy, ACS Omega) |

| 5-Bromo-isatin | Sarcosine | (E)-2-Aryl-1-nitroethene | MeOH:H2O (1:1) | 0.25 | 85-92 | (Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity, Molecules)[14] |

| 5-Chloro-isatin | Thioproline | 3-Aryl-1-(1-methyl-1H-pyrrol-2-yl)-2-propen-1-one | Methanol | reflux | 75-85 | (The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation)[9] |

| Isatin | Sarcosine | Dimethyl acetylenedicarboxylate | Methanol | 2 | 80-90 | (Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity, Molecules)[8] |

| Isatin | L-proline | 3,5-bis[arylmethylidene]-4-oxipiperidine-N-ethyl | Methanol | reflux | 88-95 | (Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes, Journal of Molecular Structure)[15] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

This protocol describes a one-pot, three-component synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative from 7-bromo-4-fluoroisatin, sarcosine, and an (E)-chalcone.

Materials:

-

7-Bromo-4-fluoroisatin

-

Sarcosine

-

Substituted (E)-chalcone

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-